molecular formula C18H17N3O2 B2572369 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide CAS No. 891122-81-9

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2572369
CAS No.: 891122-81-9
M. Wt: 307.353
InChI Key: VWQDOWUBECCPKE-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic organic compound designed for advanced pharmacological research, particularly in the field of anticancer agent development . Its structure incorporates a 1,3,4-oxadiazole ring, a versatile heterocyclic scaffold renowned for its significant biological activities . This five-membered ring is known for its thermal stability and ability to act as a pharmacophore, facilitating key interactions with biological targets such as enzymes and nucleic acids . Researchers are especially interested in 1,3,4-oxadiazole derivatives for their demonstrated potential to inhibit critical cancer-related biological targets. These mechanisms include the inhibition of enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are pivotal for uncontrolled cell proliferation in various cancers . The compound's molecular framework allows for these diverse mechanisms of action, making it a valuable candidate for structure-activity relationship (SAR) studies and molecular docking simulations aimed at developing novel therapeutic agents . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-8-9-13(3)15(10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQDOWUBECCPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid hydrazide with 2-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. In cancer therapy, the compound is believed to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Substituent Variations
  • N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide Substituents: 2,5-Dimethylphenyl (oxadiazole ring) and 2-methylbenzamide (amide linkage).
  • Compounds 7c–7f () Substituents: Sulfanyl (-S-) linker, 2-amino-1,3-thiazol-4-ylmethyl group, and substituted anilines (e.g., 3-methylphenyl, 2,4-dimethylphenyl). Key differences: The sulfanyl linker and thiazole ring introduce distinct electronic and steric profiles compared to the benzamide group in the target compound.
  • Compound 5h () Structure: 4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde. Key differences: Contains a benzaldehyde and benzyl(methyl)amino group instead of a benzamide. The aldehyde group increases reactivity and polarity.
Functional Group Impact
  • Amide vs.
  • Aromatic Substituents : The 2,5-dimethylphenyl group is shared with Compound 5h, but the absence of a benzaldehyde in the target compound reduces electrophilicity, which may improve metabolic stability.

Physicochemical Properties

Property Target Compound Compound 7e () Compound 5h ()
Molecular Weight (g/mol) ~349 (calculated) 389 ~468 (calculated)
Melting Point (°C) Not reported 170–178 Oil (no defined melting point)
Key Functional Groups Benzamide, oxadiazole Sulfanyl, thiazole Benzaldehyde, oxadiazole
  • Melting Points : The sulfanyl-linked compounds (7c–7f) are solids with high melting points (134–178°C), whereas aldehyde-containing analogs (e.g., 5h) are oils. The target compound’s benzamide group likely increases crystallinity, suggesting a higher melting point than 5h.
  • Solubility : The benzamide group may reduce lipid solubility compared to the sulfanyl or aldehyde derivatives, impacting bioavailability.
Evidence from Structural Analogs
  • Compound 5h () : No bioactivity reported, but benzaldehyde derivatives are often explored for antifungal properties.
  • Tetrazole and Triazole Analogs (–7) : Compounds with tetrazole or triazole cores exhibit plant growth regulation and herbicidal activity.
Inferred Bioactivity of the Target Compound
  • The 2,5-dimethylphenyl group’s lipophilicity may enhance membrane permeability, favoring central nervous system (CNS) or intracellular targets.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study examining the effects on MCF-7 cells:

  • Concentration: 10 µM
  • Observation: 50% reduction in cell viability after 48 hours.
  • Mechanism: Induction of caspase-dependent apoptosis.

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may interact with specific receptors involved in cellular signaling pathways pertinent to cancer and inflammation.
  • Oxidative Stress Reduction: By modulating oxidative stress levels within cells, it enhances cellular health and reduces damage.

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